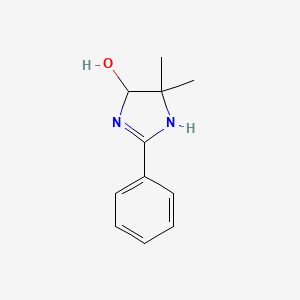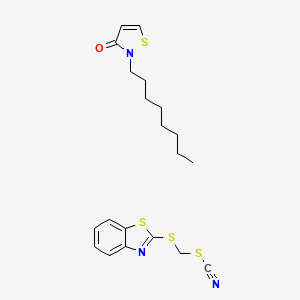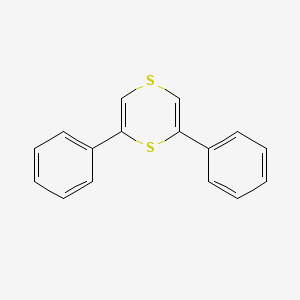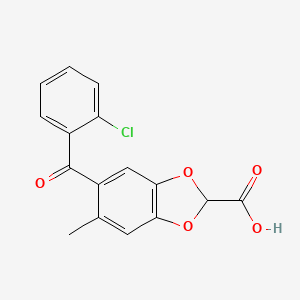
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one is an organosilicon compound that features both triethylsilyl and trimethylsilyl groups attached to a phenyl-substituted propenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the reaction of a phenyl-substituted propenone with triethylsilyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chlorides. The general reaction scheme can be represented as follows:
[ \text{Ph-CH=CH-CO-Ph} + \text{Et}_3\text{SiCl} + \text{Me}_3\text{SiCl} + \text{Et}_3\text{N} \rightarrow \text{Ph-CH=CH-C(O)-Ph-(SiEt}_3)(\text{SiMe}_3) ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl-protected ketones or aldehydes.
Reduction: Reduction reactions can yield silyl-protected alcohols.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
Oxidation: Silyl-protected ketones or aldehydes.
Reduction: Silyl-protected alcohols.
Substitution: Compounds with new functional groups replacing the silyl groups.
Scientific Research Applications
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: Its derivatives may be explored for potential biological activities and pharmaceutical applications.
Industrial Applications: The compound’s unique properties make it suitable for use in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one involves its ability to undergo various chemical transformations due to the presence of reactive silyl groups. These groups can participate in nucleophilic substitution, oxidation, and reduction reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(trimethylsilyl)prop-2-en-1-one: Lacks the triethylsilyl group, which may affect its reactivity and applications.
1-Phenyl-3-(triethylsilyl)prop-2-en-1-one: Lacks the trimethylsilyl group, leading to different chemical properties.
1-Phenyl-3-(triisopropylsilyl)prop-2-en-1-one: Contains a bulkier silyl group, which can influence steric effects and reactivity.
Uniqueness
1-Phenyl-3-(triethylsilyl)-3-(trimethylsilyl)prop-2-en-1-one is unique due to the presence of both triethylsilyl and trimethylsilyl groups, which provide a balance of steric protection and reactivity
Properties
CAS No. |
90313-69-2 |
|---|---|
Molecular Formula |
C18H30OSi2 |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
1-phenyl-3-triethylsilyl-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C18H30OSi2/c1-7-21(8-2,9-3)18(20(4,5)6)15-17(19)16-13-11-10-12-14-16/h10-15H,7-9H2,1-6H3 |
InChI Key |
VFUXXCWWNIKNTP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(=CC(=O)C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)

![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)




![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)






